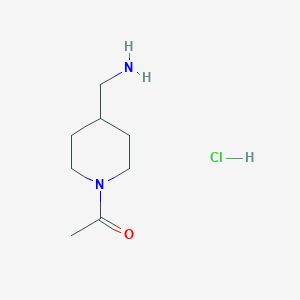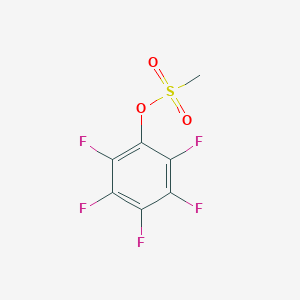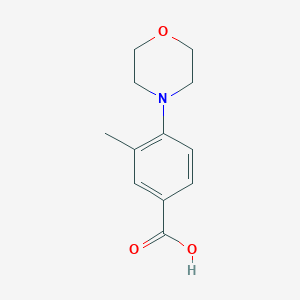
3-Methyl-4-morpholin-4-yl-benzoic acid
Vue d'ensemble
Description
3-Methyl-4-morpholin-4-yl-benzoic acid is a chemical compound with the molecular weight of 221.26 . It is also known by its IUPAC name 3-methyl-4-(4-morpholinyl)benzoic acid .
Molecular Structure Analysis
The InChI code for 3-Methyl-4-morpholin-4-yl-benzoic acid is1S/C12H15NO3/c1-9-8-10 (12 (14)15)2-3-11 (9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3, (H,14,15) . This indicates the specific arrangement of atoms in the molecule.
Applications De Recherche Scientifique
-
Synthesis of Morpholines
- Field : Organic Chemistry
- Application : Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines .
- Method : A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
- Results : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
-
Biological Activities of Piperidin-4-one Nucleus Compounds
- Field : Medicinal Chemistry
- Application : Compounds with a piperidin-4-one nucleus have received extensive attention because of their diverse biological activities, including antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not quantitatively detailed in the source .
-
Phenyl(morpholino)methanethione Derivative
- Field : Medicinal Chemistry
- Application : Phenyl(morpholino)methanethione derivatives have been studied for their potential effects in pathophysiological phenomena such as anxiety and pain, and neurodegenerative diseases such as Alzheimer’s .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not quantitatively detailed in the source .
-
4-Hydroxy-2-quinolones
- Field : Medicinal Chemistry
- Application : Compounds with a 4-hydroxy-2-quinolone nucleus have been studied for their diverse biological activities. For example, L-701,324 is a selective antagonist at the glycine site of the NMDA receptor and counteracts haloperidol-induced muscle rigidity in rats .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not quantitatively detailed in the source .
-
Proteomics Research
- Field : Proteomics
- Application : 4-Methyl-3-morpholin-4-yl-benzoic acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not quantitatively detailed in the source .
-
Synthesis of 1,4-Oxazinane
- Field : Organic Chemistry
- Application : The morpholine (1,4-oxazinane) motif attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- Method : A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported recently .
- Results : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
Safety And Hazards
The safety data sheet for a similar compound, 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling the compound .
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJKSKWRBZDCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594222 | |
| Record name | 3-Methyl-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-morpholin-4-yl-benzoic acid | |
CAS RN |
197445-65-1 | |
| Record name | 3-Methyl-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


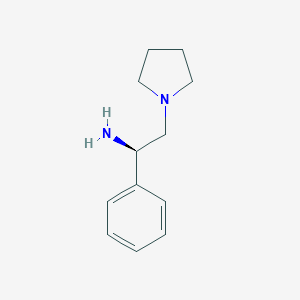
![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)
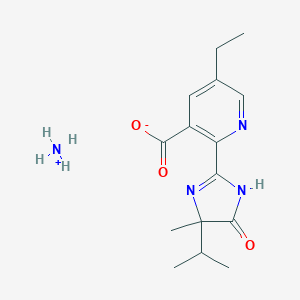
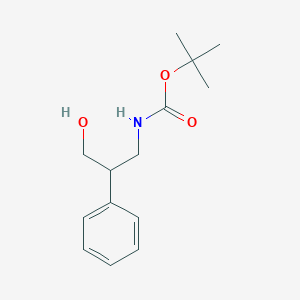
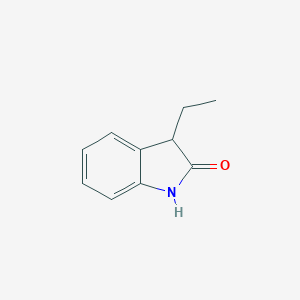
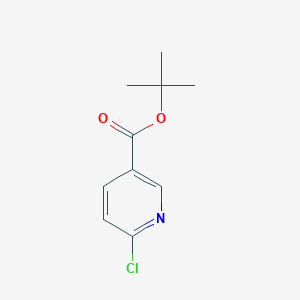
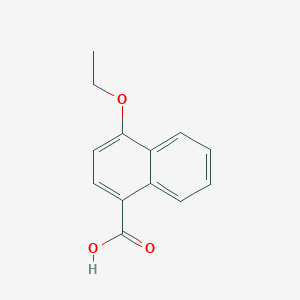
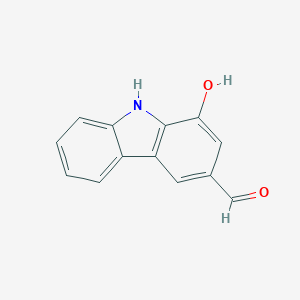
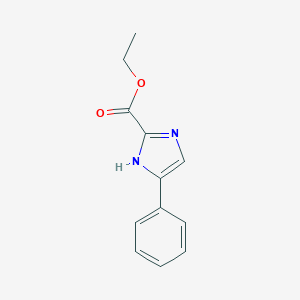
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)
